3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole
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Overview
Description
3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole is a heterocyclic organic compound that features both bromine and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole typically involves the bromination of precursor compounds. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent under specific conditions to achieve the desired brominated product . The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at elevated temperatures to facilitate the bromination process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different oxazole derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of less brominated or debrominated products.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Borohydride (NaBH4): Commonly used for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl-oxazole derivatives, while oxidation reactions can produce various oxazole oxides .
Scientific Research Applications
3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the oxazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methyl-4,5-dihydro-1,2-oxazole: Similar structure but with a methyl group instead of a bromomethyl group.
3-Bromo-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazole: Contains a trifluoromethyl group instead of a bromomethyl group.
3-Bromo-5-(chloromethyl)-4,5-dihydro-1,2-oxazole: Contains a chloromethyl group instead of a bromomethyl group
Uniqueness
3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate for further chemical modifications. The combination of bromine and oxazole functionalities also provides distinct electronic and steric properties that can be exploited in various applications .
Biological Activity
3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial and anticancer activities, and discusses its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C4H3Br2N O, with a molecular weight of approximately 238.88 g/mol. The compound features two bromine atoms that enhance its reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including this compound. The compound has been tested against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Oxazole Derivatives
Compound | Target Organism | MIC (µg/ml) |
---|---|---|
This compound | S. aureus | 10 |
This compound | E. coli | 20 |
Reference Drug (Ampicillin) | S. aureus | 8 |
Reference Drug (Fluconazole) | C. albicans | 15 |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
Anticancer Activity
Preliminary research suggests that this compound may also possess anticancer properties. Studies have shown that oxazole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets.
Case Study:
In a study examining the effects of oxazole derivatives on cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7). The compound was found to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The bromine atoms facilitate interactions with enzyme active sites through halogen bonding, potentially inhibiting key metabolic pathways.
- Receptor Modulation: The compound may bind to specific receptors involved in cell signaling pathways related to growth and apoptosis .
Research Findings
Recent literature emphasizes the need for further exploration into the structure–activity relationships (SAR) of oxazole derivatives. Understanding how modifications to the oxazole ring affect biological activity could lead to the development of more potent derivatives.
Table 2: Structure–Activity Relationship Studies
Properties
Molecular Formula |
C4H5Br2NO |
---|---|
Molecular Weight |
242.90 g/mol |
IUPAC Name |
3-bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C4H5Br2NO/c5-2-3-1-4(6)7-8-3/h3H,1-2H2 |
InChI Key |
HGVCOEAECLHNRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1Br)CBr |
Origin of Product |
United States |
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